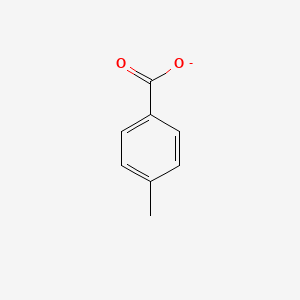

p-Toluate

説明

Structure

3D Structure

特性

IUPAC Name |

4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBBFKOUUSUDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199201 | |

| Record name | Benzoic acid, 4-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-31-0 | |

| Record name | Benzoic acid, 4-methyl-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-methyl-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of P Toluate and Its Derivatives

Methodologies for the Chemical Synthesis of p-Toluate

The chemical synthesis of this compound involves the formation of an ester linkage between p-toluic acid and an alcohol. Several strategies have been developed for this transformation, each with its own advantages and applications.

Classical Esterification Routes of p-Toluic Acid

Classical esterification, often referred to as Fischer esterification, is a fundamental method for synthesizing esters from carboxylic acids and alcohols. This process typically involves the reaction of p-toluic acid with an alcohol in the presence of an acid catalyst. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) mdpi.commasterorganicchemistry.com. The reaction is an equilibrium process, and to achieve high yields of the ester, an excess of the alcohol is typically used, or water is removed as it is formed masterorganicchemistry.commasterorganicchemistry.com.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of p-toluic acid, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of the alcohol on the activated carbonyl carbon, proton transfer, elimination of water, and finally deprotonation to yield the this compound ester masterorganicchemistry.commasterorganicchemistry.com.

Studies have investigated the esterification of toluic acids with lower alcohols, exploring the limits and conditions for these reactions amazon.com. For instance, p-toluenesulfonic acid has been employed as a catalyst in the esterification of various acids under classic conditions, including reflux mdpi.com.

Biomass-Derived Precursor Strategies for this compound Production

The increasing interest in sustainable chemistry has led to the exploration of biomass-derived precursors for the production of chemicals, including this compound. These strategies often involve the conversion of furanic compounds, readily available from biomass, into aromatic structures like p-toluic acid or its esters.

Diels-Alder reactions have emerged as a key strategy for constructing the aromatic ring of this compound from biomass-derived furans. This approach typically involves a Diels-Alder cycloaddition between a furanic diene and a dienophile, followed by dehydration of the resulting oxabicyclic adduct to yield the aromatic product google.compnas.org.

One notable route involves the reaction of biomass-derived furanic dienes, such as 2,5-dimethylfuran (B142691) (DMF) or methyl 5-methyl-2-furoate (MMF), with ethylene (B1197577) as the dienophile google.comacs.org. DMF and ethylene can react to form p-xylene (B151628), an intermediate that can be subsequently oxidized to p-toluic acid or terephthalic acid google.compnas.org. Alternatively, methyl 5-methyl-2-furoate can react with ethylene to directly produce methyl this compound google.comacs.org.

Lewis acid catalysts, particularly those based on silica (B1680970) molecular sieves containing framework tin (Sn-Beta) or zirconium (Zr-Beta), have shown efficacy in catalyzing these Diels-Alder and dehydrative aromatization reactions google.compnas.orgacs.org. These catalysts facilitate the cycloaddition and subsequent dehydration steps, leading to the formation of the desired aromatic products google.compnas.org.

Research has explored the reaction conditions and catalyst performance for these transformations. For example, studies using Zr-Beta catalysts with varying Si/Zr ratios have investigated the yield profiles for methyl this compound synthesis from methyl 5-methyl-2-furoate and ethylene acs.org.

The Diels-Alder reaction between furan (B31954) and acrylic acid has also been studied using Lewis acid molecular sieves as catalysts, although this route typically leads to benzoic acid after dehydration of the adduct caltech.edu. However, the principles explored in these reactions are relevant to the synthesis of this compound derivatives.

Table 1 summarizes some representative results from Diels-Alder based approaches to this compound precursors.

| Diene | Dienophile | Catalyst | Product | Selectivity (%) | Conversion (%) | Reference |

| Methyl 5-methyl-2-furoate | Ethylene | Sn-Beta | Methyl this compound | Nearly 100 | Not specified | google.com |

| Methyl 5-(methoxymethyl)furan-2-carboxylate | Ethylene | Zr-Beta | Methyl 4-(methoxymethyl)benzenecarboxylate | 81 | 26 | pnas.org |

Another strategy involves the oxidation of aromatic hydrocarbons, primarily p-xylene, to yield p-toluic acid, which can then be esterified to form this compound. This is a well-established industrial route for the production of terephthalic acid (PTA), a key monomer for PET, with p-toluic acid and methyl this compound often being intermediates nih.govmdpi.comprepchem.comgoogle.com.

The liquid-phase oxidation of p-xylene with oxygen or air is typically carried out in the presence of metal catalysts, such as cobalt and manganese salts, often with a bromide promoter nih.govmdpi.comgoogle.comcsic.es. This process can yield p-toluic acid as a major product, along with other intermediates like p-tolualdehyde nih.govcsic.es.

For instance, the AMOCO process, a widely used industrial method for PTA production, involves the catalytic oxidation of p-xylene, yielding p-toluic acid which is subsequently esterified nih.govmdpi.com. Methyl this compound is then further oxidized to monomethyl terephthalate (B1205515), which is esterified again to produce dimethyl terephthalate (DMT) nih.gov.

Studies have investigated various catalytic systems for the oxidation of p-xylene to p-toluic acid, including metal-free catalysts like N-alkyl pyridinium (B92312) salts, which have shown high conversion and selectivity rsc.org.

The oxidative carbonylation of toluene (B28343) has also been explored as a route to p-toluic acid, catalyzed by transition metal complexes like rhodium or palladium, in the presence of trifluoroacetic acid acs.org. This approach offers a potential alternative feedstock for p-toluic acid production.

Table 2 shows representative results for the oxidation of p-xylene to p-toluic acid using a metal-free catalyst.

| Substrate | Catalyst | Conditions | Conversion (%) | Selectivity to p-Toluic Acid (%) | Reference |

| p-Xylene | 1-Benzyl-4-N,N-dimethylaminopyridinium salt | 1.5 MPa O₂, 160 °C, 4 h, acetonitrile (B52724) solvent | 95 | 84 | rsc.org |

Novel Catalytic and Electrosynthetic Approaches

Beyond classical methods and biomass conversion, novel catalytic and electrosynthetic strategies are being developed for the synthesis and manipulation of this compound and its derivatives. These approaches often aim for milder reaction conditions, improved selectivity, and reduced environmental impact.

Electrosynthesis, utilizing electrical energy to drive chemical reactions, offers a promising avenue for the synthesis of organic compounds. Recent research has explored the electrochemical activation and transformation of aromatic esters, including toluates.

Electrosynthesis has been applied to the activation and cleavage of C-O bonds in aromatic ester derivatives, such as toluates. This can lead to the formation of reactive intermediates like radicals or anions, which can then undergo further transformations gre.ac.ukgre.ac.uknih.govorganic-chemistry.org.

Studies have shown that the electrolysis of toluate esters can lead to the formation of radicals from the alkyl part of the ester nih.govorganic-chemistry.org. This property has been utilized in the development of electrochemical deoxygenation reactions, where a hydroxyl group is converted into the corresponding alkane via a toluate intermediate gre.ac.ukgre.ac.ukuni-regensburg.dechemrxiv.org.

The mechanism often involves the electrochemical reduction of the aromatic ester to a radical anion, which then undergoes fragmentation to yield a carboxylate and an alkyl radical gre.ac.uk. These alkyl radicals can then participate in various reactions.

Electrochemical methods have also been investigated for the methylation of carboxylic acids using activated methylating agents, with methyl this compound being successfully synthesized using this approach anu.edu.au.

Table 3 illustrates the electrochemical deprotection of various toluate esters.

| Entry | Toluate Substrate | Yield (%) | Reference |

| 1 | Primary toluate with various functionalities | >88 | gre.ac.uk |

| 9 | Secondary toluate | 97 | gre.ac.uk |

| 10 | Tertiary toluate | 95 | gre.ac.uk |

Transition Metal-Catalyzed Syntheses of this compound Compounds

Transition metal catalysis plays a crucial role in the synthesis of p-toluic acid, a key precursor to this compound derivatives. One prominent route involves the catalytic aerobic oxidation of p-xylene. The industrial Amoco process, for instance, utilizes a mixed cobalt and manganese acetate (B1210297) catalyst system with a bromide promoter in acetic acid under elevated temperature and oxygen pressure to produce terephthalic acid, with p-toluic acid as an intermediate. bath.ac.ukmdpi.com

Research has explored milder conditions and alternative catalytic systems for the aerobic oxidation of p-cymene, a bio-based precursor, to p-toluic acid. Mixed metal nitrate (B79036)/bromide catalytic systems, such as Co(NO₃)₂/MnBr₂, have shown efficiency at lower temperatures (100-120 °C), yielding p-toluic acid in significant amounts. bath.ac.ukacs.org The synergistic action of metal catalysts and bromide promoters is believed to facilitate the oxidative process, often involving radical intermediates. bath.ac.ukmdpi.com

Lewis acids, including transition metal salts, have also been investigated for the carboxylation of toluene to p-toluic acid using CO₂. Studies have shown that incubating CO₂ with Lewis acids like CuBr₂ prior to the addition of toluene can effectively promote the formation of p-toluic acid. researchgate.net

Data Table 1: Examples of Transition Metal Catalyzed p-Toluic Acid Synthesis

| Starting Material | Catalyst System | Conditions | Product | Yield (%) | Source |

| p-Cymene | Co(NO₃)₂/Mn(NO₃)₂ | 120 °C, 1 atm O₂, 24 h, Acetic Acid | p-Toluic Acid | 27 | acs.org |

| p-Cymene | CoBr₂/Mn(NO₃)₂ | 120 °C, 1 atm O₂, 24 h, Acetic Acid | p-Toluic Acid | 48 | acs.org |

| p-Cymene | Co(NO₃)₂/MnBr₂ | 100 °C, 1 atm O₂, 24 h, Acetic Acid | p-Toluic Acid | 54 | bath.ac.ukacs.org |

| p-Cymene | Co(NO₃)₂/MnBr₂ | 120 °C, 1 atm O₂, 24 h, Acetic Acid | p-Toluic Acid | 56 | bath.ac.uk |

| p-Xylene | Co(OAc)₂/Ce(III) acetate | 150 °C, 3-25 kg/cm ² O₂, Water | p-Toluic Acid | 96.62 | google.com |

| p-Xylene | Mn(III) Schiff base complex | 120 °C, 1 atm air | p-Toluic Acid | ~40 | tandfonline.com |

| Toluene | CuBr₂/Lewis Acid | 80 °C, 57 bar CO₂, incubation with Lewis Acid | p-Toluic Acid | Major | researchgate.net |

*Yield refers to selectivity or conversion under specific conditions mentioned in the source.

Derivatization Pathways and Reaction Mechanisms of this compound

This compound and its precursor, p-toluic acid, undergo a variety of derivatization reactions to form a wide range of compounds. These reactions often involve transformations at the carboxylic acid group or functionalization of the aromatic ring.

Esterification and Transesterification Reactions

Esterification of p-toluic acid with alcohols is a fundamental reaction for synthesizing this compound esters. The Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol, is a common method. masterorganicchemistry.commdpi.comoperachem.com Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are typically used as catalysts. masterorganicchemistry.comoperachem.comwikipedia.org The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, elimination of water, and finally deprotonation of the ester. masterorganicchemistry.commdpi.comlibretexts.org To drive the equilibrium towards product formation, excess alcohol or removal of water (e.g., using a Dean-Stark trap) is often employed. operachem.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol or acid, is also applicable to this compound esters. This reaction is also typically acid-catalyzed and involves similar mechanistic steps to esterification. wikipedia.orgmdpi.com

An alternative method for ester synthesis, particularly useful for hindered or acid-labile alcohols, involves the reaction of p-toluoyl chloride (derived from p-toluic acid) with an alcohol in the presence of a base. orgsyn.org For example, tert-butyl this compound can be synthesized in good yield using p-toluoyl chloride and tert-butyl alcohol with n-butyllithium. orgsyn.org

Data Table 2: Examples of Esterification/Transesterification involving p-Toluic Acid/p-Toluate

| Carboxylic Acid/Ester | Alcohol/Acid | Catalyst | Conditions | Product | Yield (%) | Source |

| p-Toluic Acid | Methanol (B129727) | Acid Catalyst | Reaction with per-p-toluic acid | Methyl this compound | High | google.com |

| p-Toluoyl chloride | tert-Butyl alcohol | n-Butyllithium | Room temperature, 15 h, Diethyl ether | tert-Butyl this compound | 79-82 | orgsyn.org |

| Carboxylic acid | Alcohol | p-TsOH | Reflux in toluene with water removal | Ester | Good | operachem.com |

| β-ketoester | Alcohol | p-TsOH | Catalytic amount | Ester | Good | researchgate.net |

Amidation and Acyl Halide Formations from this compound Carboxylic Acid

Amidation of p-toluic acid yields p-toluamides. Direct amidation of carboxylic acids with amines can be achieved through various methods, including those employing coupling reagents or catalysts. researchgate.net p-Toluic acid can undergo amidation reactions to form different derivatives, such as its amide with ammonia. ontosight.ai Visible-light-mediated amidation reactions from carboxylic acids and tertiary amines have also been reported, with p-toluic acid successfully used as a substrate. nju.edu.cn

Acyl halide formation from p-toluic acid provides reactive intermediates useful for subsequent derivatization. p-Toluoyl chloride, the acyl chloride of p-toluic acid, can be synthesized by treating p-toluic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orggoogle.comlibretexts.org The reaction with thionyl chloride involves the conversion of the carboxylic acid hydroxyl group into a better leaving group, followed by nucleophilic attack by chloride. libretexts.orglibretexts.org

Data Table 3: Examples of Amidation and Acyl Halide Formation involving p-Toluic Acid

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Source |

| p-Toluic Acid | Ammonia | - | p-Toluamide | - | ontosight.ai |

| p-Toluic Acid | Triethylamine / Photocatalyst (PC-I) | Visible light | Tertiary amide | 83 | nju.edu.cn |

| p-Toluic Acid | Thionyl Chloride (SOCl₂) | - | p-Toluoyl chloride | - | orgsyn.orggoogle.comlibretexts.org |

| p-Toluic Acid | Phosphorus pentachloride (PCl₅) | - | p-Toluoyl chloride | - | google.com |

Aromatic Ring Functionalization of this compound Derivatives

Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are potential transformations for the aromatic ring. For example, chlorination of p-toluic acid can occur on the aromatic ring. ontosight.ai

Cross-Coupling Reactions Involving this compound Moieties

Cross-coupling reactions, particularly palladium-catalyzed reactions, are powerful tools for forming carbon-carbon bonds and can be applied to synthesize more complex molecules incorporating the this compound structure. unistra.frnumberanalytics.com These reactions typically involve the coupling of an aryl halide or pseudohalide (like a tosylate) with an organometallic reagent in the presence of a transition metal catalyst. unistra.frnumberanalytics.com

While direct cross-coupling of this compound esters or p-toluic acid itself might be less common, derivatives like p-tolyl halides or p-tolyl pseudohalides can readily participate. For instance, p-chlorotoluene has been shown to undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids. acs.orgmdpi.com Aryl tosylates, which can be derived from phenols, have also been used as partners in palladium-catalyzed cross-coupling reactions, suggesting that a this compound moiety could be introduced via a precursor with a leaving group on the aromatic ring. unistra.frchemrxiv.org

Data Table 4: Examples of Cross-Coupling Reactions relevant to this compound Derivatives

| Electrophile | Nucleophile | Catalyst (Example) | Conditions | Product (Example) | Source |

| p-Chlorotoluene | Arylboronic acid | Pd catalyst | Suzuki-Miyaura | Biphenyl derivative | acs.orgmdpi.com |

| Aryl tosylates | Aryl triflates | Ni/Pd catalyst | Reductive coupling | Biaryl | chemrxiv.org |

| 4-bromobenzyl chloride | p-tolylboronic acid | Pd(OAc)₂ | Suzuki coupling | 4-benzyl-1,1′-biphenyl derivative | nih.gov |

Stereochemical Control in this compound Derivatization Reactions

Stereochemical control in the synthesis of this compound derivatives becomes relevant when the derivatization introduces chiral centers into the molecule. Simple esterification or amidation of p-toluic acid does not typically create a chiral center unless the alcohol or amine reactant is chiral or a new chiral center is formed elsewhere in the molecule during the reaction.

However, if reactions involve functionalization of the methyl group or the aromatic ring leading to the formation of a chiral center, or if this compound is incorporated into a larger, chiral molecular scaffold, then stereochemical control becomes important. For example, enzymatic transformations involving this compound derivatives have shown stereoselectivity. Studies on the catabolism of this compound by Pseudomonas putida have investigated the stereochemical course of dihydrodiol dehydrogenases acting on this compound-derived dihydrodiols. asm.org

In the synthesis of complex molecules containing a this compound moiety, strategies for stereocontrol, such as the use of chiral catalysts, chiral auxiliaries, or controlling reaction conditions to favor specific diastereomers or enantiomers, would be applied as in general asymmetric synthesis. nih.govresearchgate.net While direct examples of stereochemical control specifically centered on the this compound moiety in isolation are less commonly highlighted, the principles of stereoselective synthesis are applicable when this unit is part of a larger chiral target molecule.

Biochemical and Enzymatic Transformations of P Toluate

Microbial Degradation Pathways of p-Toluate

Microorganisms employ a variety of strategies to catabolize this compound, largely dictated by the availability of oxygen. These pathways are initiated by the activation of the this compound molecule, either through oxidation of the methyl group or the aromatic ring, leading to the formation of key intermediates that are then channeled into different cleavage pathways.

Aerobic Catabolism of this compound

In the presence of oxygen, aerobic microorganisms utilize oxygenases to initiate the breakdown of this compound. These pathways typically converge on the formation of catecholic intermediates, which are then subject to ring cleavage by dioxygenases. The specific route of catabolism can vary between different microbial species, with the most well-characterized being the catechol meta- and ortho-cleavage pathways, as well as pathways involving initial oxidation of the methyl side-chain.

The catechol meta-cleavage pathway is a common strategy for the aerobic degradation of aromatic compounds, including this compound. In this pathway, the aromatic ring of a dihydroxy intermediate is cleaved adjacent to the two hydroxyl groups. In Pseudomonas putida mt-2, the degradation of this compound proceeds through a meta-cleavage pathway encoded by the TOL plasmid. asm.org The initial steps involve the oxidation of the methyl group to form 4-carboxybenzyl alcohol, which is subsequently oxidized to 4-carboxybenzaldehyde and then to terephthalate (B1205515). However, another well-studied meta-cleavage pathway involves the direct dioxygenation of the aromatic ring.

The general sequence of the meta-cleavage pathway for toluate involves a toluate 1,2-dioxygenase that converts this compound to a dihydrodiol, which is then dehydrogenated to form 4-methylcatechol. This catechol intermediate is the substrate for catechol 2,3-dioxygenase, which cleaves the aromatic ring. researchgate.net The resulting ring-fission product, 2-hydroxy-5-methyl-muconic semialdehyde, undergoes further enzymatic transformations, including hydrolysis and aldol cleavage, to ultimately yield pyruvate and acetaldehyde, which can enter central metabolism. researchgate.net

In some bacteria, such as Alcaligenes eutrophus (now Cupriavidus necator), isofunctional enzymes have been identified in the meta-cleavage pathway for this compound, suggesting a level of redundancy and metabolic versatility.

Key Enzymes in the Catechol Meta-Cleavage Pathway of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Toluate 1,2-dioxygenase | TDO | Dioxygenation of this compound to a dihydrodiol intermediate. |

| 1,2-dihydroxycyclohexa-3,5-diene-carboxylate dehydrogenase | DHCDH | Dehydrogenation of the dihydrodiol to form 4-methylcatechol. researchgate.net |

| Catechol 2,3-dioxygenase | C23O | Meta-cleavage of the 4-methylcatechol aromatic ring. researchgate.net |

| 2-hydroxymuconic semialdehyde hydrolase | HMSH | Hydrolysis of the ring-fission product. researchgate.net |

| 2-hydroxymuconic semialdehyde dehydrogenase | HMSD | Oxidation of the ring-fission product. researchgate.net |

| 4-oxalocrotonate decarboxylase | 4OD | Decarboxylation of an intermediate. researchgate.net |

| 2-oxopent-4-enoate hydratase | OEH | Hydration of an intermediate. researchgate.net |

Alternatively, some microorganisms utilize the catechol ortho-cleavage pathway for this compound degradation. In this pathway, the aromatic ring of the catechol intermediate is cleaved between the two hydroxyl groups. This pathway is also a central route for the degradation of many aromatic compounds and converges with the β-ketoadipate pathway.

The initial steps of the ortho-cleavage pathway for this compound are similar to the meta-pathway, leading to the formation of 4-methylcatechol. However, the key ring-cleavage enzyme is catechol 1,2-dioxygenase, which converts 4-methylcatechol to 3-methyl-cis,cis-muconate. This intermediate is then cyclized, dehalogenated (if applicable in related pathways), and further metabolized through the β-ketoadipate pathway to yield succinyl-CoA and acetyl-CoA. The ortho-cleavage pathway is operative in some strains of Pseudomonas. asm.org

Key Enzymes in the Catechol Ortho-Cleavage Pathway of this compound

| Enzyme | Function |

|---|---|

| Toluate 1,2-dioxygenase | Initial dioxygenation of this compound. |

| Dihydrodiol dehydrogenase | Formation of 4-methylcatechol. |

| Catechol 1,2-dioxygenase | Ortho-cleavage of the 4-methylcatechol aromatic ring. |

| Muconate cycloisomerase | Cyclization of the muconate intermediate. |

| Muconolactone isomerase | Isomerization of the muconolactone intermediate. |

| β-ketoadipate enol-lactone hydrolase | Hydrolysis to β-ketoadipate. |

| β-ketoadipate succinyl-CoA transferase | Formation of β-ketoadipyl-CoA. |

A third aerobic strategy for this compound degradation involves the initial oxidation of the methyl side-chain prior to aromatic ring cleavage. This pathway is notably employed by Comamonas testosteroni T-2. microbiologyresearch.org In this bacterium, a this compound methyl-monooxygenase system initiates the attack on the methyl group, converting this compound sequentially into 4-carboxybenzyl alcohol, 4-carboxybenzaldehyde, and finally terephthalate (4-carboxybenzoate). microbiologyresearch.org

The terephthalate is then further metabolized. It has been observed that the enzymes involved in the initial side-chain oxidation of this compound in C. testosteroni T-2 are the same as those that act on p-toluenesulphonate. microbiologyresearch.org This indicates a degree of substrate promiscuity for these enzymes. The downstream degradation of terephthalate typically proceeds via dioxygenation and subsequent ring cleavage.

Intermediates in the Side-Chain Oxidation Pathway of this compound in Comamonas testosteroni T-2

| Intermediate | Description |

|---|---|

| 4-Carboxybenzyl alcohol | Product of the initial monooxygenation of the methyl group. microbiologyresearch.org |

| 4-Carboxybenzaldehyde | Product of the dehydrogenation of 4-carboxybenzyl alcohol. microbiologyresearch.org |

Anaerobic Biotransformation Mechanisms of this compound

In the absence of oxygen, anaerobic microorganisms have evolved distinct strategies to overcome the high stability of the aromatic ring of this compound. These pathways typically involve the activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by the reduction of the aromatic ring prior to hydrolytic cleavage.

A well-documented anaerobic degradation pathway for this compound (4-methylbenzoate) has been elucidated in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1. nih.gov This bacterium utilizes a specific 4-methylbenzoyl-coenzyme A (CoA) pathway. nih.govresearchgate.net The process is initiated by the ligation of CoA to this compound, forming 4-methylbenzoyl-CoA. This is followed by the reductive dearomatization of the ring by a dedicated 4-methylbenzoyl-CoA reductase. nih.govresearchgate.net The resulting cyclic diene undergoes a series of β-oxidation-like reactions, leading to ring cleavage and the eventual formation of acetyl-CoA, which can be assimilated into central metabolism. researchgate.net It is noteworthy that the 4-methylbenzoyl-CoA reductase is phylogenetically distinct from the classical benzoyl-CoA reductase, which is unable to act on para-substituted substrates. nih.gov

Key Steps in the Anaerobic Degradation of this compound

| Step | Description | Key Intermediate/Enzyme |

|---|---|---|

| Activation | Ligation of coenzyme A to the carboxyl group of this compound. | 4-methylbenzoyl-CoA |

| Reductive Dearomatization | ATP-dependent reduction of the aromatic ring. | 4-methylbenzoyl-CoA reductase |

| Ring Cleavage | A series of β-oxidation-like reactions leading to hydrolytic cleavage of the ring. | 3-hydroxy-5-methylpimelyl-CoA |

Microbial Responses to this compound Gradients in Environmental Systems

The distribution and activity of microorganisms in natural environments are significantly influenced by chemical gradients. While specific studies on microbial responses to this compound gradients are limited, general principles of bacterial chemotaxis and community dynamics in contaminated environments provide a framework for understanding these processes.

Bacterial chemotaxis is the directed movement of bacteria in response to a chemical gradient, allowing them to migrate towards nutrients or away from toxins. It is plausible that bacteria capable of degrading this compound would exhibit positive chemotaxis towards it, as this would provide a competitive advantage in accessing a carbon and energy source. This chemotactic response would be particularly important in environments with heterogeneous distributions of this compound, such as contaminated soils and sediments. The movement of bacteria along a this compound gradient would influence the spatial patterns of biodegradation. nih.govnih.gov

The introduction of this compound into an environment can also lead to shifts in the structure and function of the microbial community. In areas with high concentrations of this compound, there would likely be an enrichment of microbial populations capable of its degradation. epa.govmdpi.com This selective pressure would lead to a decrease in microbial diversity in the short term, with a few dominant degrader species proliferating. Over time, as the this compound is consumed and its concentration decreases, the microbial community may begin to revert to its previous state or to a new stable state. The spatial gradient of this compound would thus be reflected in a corresponding gradient of microbial community composition, with degrader populations being most abundant at the source of the contamination and decreasing with distance. epa.gov Studies on other aromatic pollutants have shown that such concentration gradients can lead to distinct microbial niches and successional patterns. mdpi.comfrontiersin.org

Identification and Characterization of this compound-Transforming Enzymes

The microbial degradation of this compound is initiated by a multi-component enzyme system that introduces hydroxyl groups into the aromatic ring, followed by a series of enzymes that cleave the ring and further process the resulting aliphatic acids. Key enzymes in this pathway have been isolated, purified, and characterized to understand their structure, function, and substrate specificity.

The initial and rate-limiting step in the aerobic degradation of this compound is the dihydroxylation of the aromatic ring, a reaction catalyzed by ring-hydroxylating dioxygenases.

Toluate 1,2-dioxygenase (TADO) , a key enzyme found in Pseudomonas putida mt-2, is encoded by the xylXYZ genes on the TOL plasmid pWWO. nih.govresearchgate.net This enzyme initiates the catabolism of this compound by converting it to 1,2-dihydroxy-4-methyl-cyclohexa-3,5-diene carboxylic acid (cis-p-toluate dihydrodiol). nih.govresearchgate.net TADO is a three-component enzyme system consisting of:

An oxygenase component (ISP), encoded by xylX and xylY, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center. researchgate.netnih.gov

A reductase component, a flavoprotein encoded by xylZ, which transfers electrons from NADH to the terminal oxygenase. researchgate.netnih.gov

The substrate specificity of TADO has been investigated, revealing its high affinity for m-toluate, followed by benzoate (B1203000) and this compound. nih.gov The enzyme exhibits a lower affinity for ortho-substituted benzoates. nih.gov

While not directly acting on this compound, Toluene-4-monooxygenase from Pseudomonas mendocina KR1 is another relevant oxygenase in the broader context of aromatic hydrocarbon metabolism. This three-component enzyme system oxidizes toluene (B28343) to p-cresol, a precursor that can be further metabolized through pathways that may converge with this compound degradation intermediates. researchgate.netnih.gov

| Enzyme | Source Organism | Encoding Genes | Components | Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Toluate 1,2-dioxygenase (TADO) | Pseudomonas putida mt-2 | xylXYZ | Oxygenase (XylX, XylY), Reductase (XylZ) | This compound | 1,2-dihydroxy-4-methyl-cyclohexa-3,5-diene carboxylic acid | nih.govresearchgate.netnih.gov |

| Toluene-4-monooxygenase | Pseudomonas mendocina KR1 | Not specified | Three protein components | Toluene | p-Cresol | researchgate.netnih.gov |

Following the initial dihydroxylation, the resulting cis-dihydrodiol is further metabolized by a dehydrogenase and subsequently enters the meta-cleavage pathway. The enzymes responsible for these downstream steps are also encoded by the TOL plasmid.

1,2-dihydroxycyclohexa-3,5-diene-carboxylate dehydrogenase (DHCDH) , encoded by the xylL gene, catalyzes the NAD+-dependent dehydrogenation of the cis-dihydrodiol to form 4-methylcatechol.

The subsequent degradation of 4-methylcatechol proceeds via the meta-cleavage pathway, which involves several key enzymes including hydrolases and dehydrogenases. The pathway branches to accommodate different substrates, with benzoate and this compound being degraded by the xylGHI branch. asm.org Key enzymes in the downstream processing of the ring-fission product include:

2-hydroxymuconic semialdehyde dehydrogenase (HMSD) : This enzyme, encoded by the xylG gene, is involved in the oxidation of the semialdehyde intermediate.

2-hydroxymuconic semialdehyde hydrolase (HMSH) : Encoded by the xylF gene, this enzyme catalyzes the hydrolysis of the semialdehyde. asm.org

The concerted action of these enzymes ultimately leads to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.net

| Enzyme | Encoding Gene | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| 1,2-dihydroxycyclohexa-3,5-diene-carboxylate dehydrogenase | xylL | Dehydrogenation | 1,2-dihydroxy-4-methyl-cyclohexa-3,5-diene carboxylic acid | 4-Methylcatechol | researchgate.net |

| 2-hydroxymuconic semialdehyde dehydrogenase | xylG | Oxidation | 2-hydroxy-5-methylmuconic semialdehyde | 2-hydroxy-6-oxohepta-2,4-dienoate | asm.org |

| 2-hydroxymuconic semialdehyde hydrolase | xylF | Hydrolysis | 2-hydroxymuconic semialdehyde | 2-oxopent-4-enoate | asm.org |

The genes for this compound degradation in Pseudomonas putida mt-2 are located on the TOL plasmid pWWO and are organized into two operons: the upper operon for the conversion of toluene/xylenes to benzoates/toluates, and the lower (or meta) operon for the subsequent degradation of these aromatic acids. nih.govasm.org The regulation of these operons is a classic example of complex genetic control in bacterial catabolic pathways.

Two regulatory genes, xylR and xylS , play a central role in controlling the expression of the xyl genes. asm.org

XylR : This protein is a positive regulator of both the upper operon promoter (Pu) and the promoter for the xylS gene (Ps). mix-up.eu It is activated by the presence of toluene or xylenes.

XylS : This protein is the specific positive regulator of the lower operon promoter (Pm). nih.govmix-up.eu Its activity is triggered by benzoate or toluate, which act as effector molecules. nih.govnih.gov

Therefore, the degradation of this compound is induced by its own presence, ensuring that the enzymes for its catabolism are synthesized only when the substrate is available. nih.govresearchgate.net Specifically, m-toluate is a potent inducer of the enzymes responsible for its own degradation. nih.govasm.org This tightly regulated system allows the bacterium to efficiently utilize a range of aromatic hydrocarbons as carbon and energy sources.

| Regulatory Gene | Protein Product | Target Promoter | Effector Molecule (Inducer) | Function | Reference |

|---|---|---|---|---|---|

| xylR | XylR | Pu, Ps | Toluene, Xylenes | Activates upper pathway and xylS expression | asm.orgmix-up.eu |

| xylS | XylS | Pm | Benzoates, Toluates | Activates lower (meta) pathway for toluate degradation | nih.govnih.govmix-up.eu |

Metabolic Engineering Strategies for Enhanced this compound Biotransformation

Metabolic engineering offers powerful strategies to enhance the efficiency of microbial biotransformation of this compound, either for its degradation or for its production as a platform chemical. By rationally modifying microbial metabolic pathways, it is possible to improve yields, productivities, and substrate specificities.

A significant application of metabolic engineering in this context is the production of terephthalic acid (TPA), a major commodity chemical, from p-xylene (B151628). This biotransformation proceeds through p-toluic acid as a key intermediate. nih.govresearchgate.net Researchers have successfully engineered strains of Escherichia coli and Pseudomonas putida for this purpose.

Key metabolic engineering strategies employed include:

Pathway Modularization : The synthetic pathway for TPA production from p-xylene is divided into two modules: an upstream module for the conversion of p-xylene to p-toluic acid, and a downstream module for the transformation of p-toluic acid to TPA. nih.govresearchgate.net This allows for the optimization of the expression levels of each module independently.

Gene Integration : To create stable and robust production strains, the heterologous genes for the biotransformation pathway can be integrated into the chromosome of the host organism. This approach avoids the need for antibiotics for plasmid maintenance and is more suitable for industrial-scale fermentation. researchgate.net

Host Selection : The choice of microbial chassis is critical. Pseudomonas putida, known for its tolerance to aromatic compounds, has been engineered for improved TPA production from p-xylene, achieving high molar conversion yields. researchgate.net

Furthermore, engineered strains of Pseudomonas oleovorans expressing the toluate-1,2-dioxygenase from the TOL plasmid have been used for the specific biotransformation of substituted benzoates into their corresponding cis-diols, which are valuable chiral synthons for the chemical industry. nih.gov

| Engineered Organism | Target Product | Precursor | Key Engineering Strategy | Reported Yield/Titer | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Terephthalic acid (TPA) | p-Xylene | Pathway modularization and optimization of expression levels | 13.3 g TPA from 8.8 g p-xylene (96.7 mol% yield) | nih.gov |

| Pseudomonas putida KT2440 | Terephthalic acid (TPA) | p-Xylene | Chromosomal integration of heterologous genes | 38.25 g/L TPA (99.6 mol% yield) | researchgate.net |

| Pseudomonas oleovorans GPo12 | Substituted cis-diols | Substituted benzoates | Expression of xylXYZ genes (toluate-1,2-dioxygenase) | Qualitative production of meta- and para-substituted cis-diols | nih.gov |

Environmental Fate and Bioremediation Research of P Toluate

Environmental Distribution and Persistence of p-Toluate

The environmental fate of this compound, the conjugate base of p-toluic acid, is governed by a combination of abiotic and biotic processes that influence its transformation, transport, and persistence in various environmental compartments. As a substituted benzoic acid, its distribution is influenced by its solubility in water and its interaction with soil and sediment matrices.

Abiotic degradation, particularly through photochemical reactions, plays a significant role in the natural attenuation of this compound in aqueous environments. Research into the degradation of p-toluic acid, a major component in some industrial wastewaters, has shown that advanced oxidation processes are effective in its removal. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (HO•) that can break down the aromatic structure of the compound.

Studies have compared several photo-oxidation techniques, demonstrating a clear hierarchy in their degradation efficiency. The photo-Fenton process (UV/Fe²⁺/H₂O₂) has been identified as the most effective method due to the synergistic effect between UV radiation and the Fenton reagent (Fe²⁺/H₂O₂). researchgate.net The degradation rates for p-toluic acid were found to follow first-order kinetics. researchgate.net The relative effectiveness of these processes is summarized in the table below.

| Degradation Process | Description | Relative Degradation Rate |

|---|---|---|

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Utilizes UV light in combination with ferrous iron and hydrogen peroxide to generate hydroxyl radicals. | Highest |

| Photo-peroxidation (UV/H₂O₂) | Involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. researchgate.net | High |

| Photo-oxidation (UV) | Direct degradation by UV light. | Moderate |

| Peroxidation (H₂O₂) | Degradation by hydrogen peroxide alone, without UV activation. | Lowest |

The movement and bioavailability of this compound in the environment are heavily influenced by sorption processes, which dictate its partitioning between soil or sediment particles and the aqueous phase. Sorption is controlled by the chemical properties of this compound and the physical and chemical characteristics of the soil, such as organic matter content, clay mineralogy, and pH. fiveable.meresearchgate.net

Organic matter, particularly amorphous organic matter like humic and fulvic acids, is a primary sorbent for many organic chemicals. nih.gov For compounds structurally related to this compound, such as chlorotoluenes, amorphous organic matter has been shown to be the dominant sorbent, significantly controlling their distribution in soil. nih.gov The process of sorption reduces the concentration of the contaminant in the pore water, thereby limiting its mobility and bioavailability to microorganisms. hnu.edu.cn Desorption, the reverse process, releases the compound back into the soil solution. This equilibrium is crucial, as contaminants that are strongly bound or entrapped within micropores are less available for degradation. hnu.edu.cn

The transport of this compound through soil is governed by advection (movement with the flow of water) and dispersion (spreading due to variations in flow paths). fiveable.me Sorption slows this movement, a phenomenon known as retardation. fiveable.me Conversely, sorption to mobile particles, such as colloids or dissolved organic matter, can facilitate the transport of contaminants, potentially increasing their spread in the environment. hnu.edu.cn

Bioremediation Technologies Utilizing this compound-Degrading Microorganisms

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with this compound. This strategy leverages the metabolic capabilities of microorganisms to degrade the contaminant into less toxic substances. Several bacterial species have been identified that can utilize this compound as a sole source of carbon and energy, including Comamonas testosteroni T-2 and Magnetospirillum sp. strain pMbN1. microbiologyresearch.orgnih.govkarger.com

To enhance the rate and extent of biodegradation, two main strategies are employed: bioaugmentation and biostimulation. mdpi.commdpi.com

Bioaugmentation involves the introduction of specific, pre-selected microorganisms or microbial consortia with known this compound-degrading capabilities into the contaminated environment. mdpi.com This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or is present in insufficient numbers. Studies on other aromatic compounds have shown that bioaugmenting reactors with specialized consortia can significantly shorten the time required for contaminant removal compared to non-augmented systems. nih.govresearchgate.net For instance, in the treatment of phenolic compounds, bioaugmentation of an upflow anaerobic sludge blanket (UASB) reactor led to complete phenol (B47542) removal in 36 days, whereas the control reactor required 178 days. nih.gov

Biostimulation focuses on modifying the environment to stimulate the activity of the native this compound-degrading microorganisms already present at a site. nih.gov This is often achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like nitrate (B79036) or sulfate), or electron donors to overcome environmental limitations and enhance microbial growth and metabolic activity. nih.govnih.gov For related compounds, the addition of electron donors and specific halogenated "priming" compounds has been shown to successfully stimulate dechlorination activities in contaminated sediments. nih.gov

In natural environments, the degradation of complex organic compounds is often carried out by microbial consortia rather than single species. nih.gov A microbial consortium is a community of different microorganisms that act synergistically to achieve a metabolic outcome that may be difficult or impossible for individual members. frontiersin.org The use of such consortia for the bioremediation of this compound offers several advantages over the use of pure cultures.

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Metabolic Capability | Different species can perform sequential steps in a degradation pathway. For example, one species might break this compound into intermediates, which are then consumed by other species. nih.gov | nih.gov |

| Removal of Inhibitory Intermediates | The accumulation of metabolic intermediates can be toxic and inhibit the degradation process. In a consortium, these intermediates can be rapidly consumed by other members, preventing their buildup. nih.gov | nih.gov |

| Increased Resilience | A diverse community is more robust and adaptable to fluctuations in environmental conditions (e.g., pH, temperature, nutrient availability) than a single-species culture. frontiersin.org | frontiersin.org |

| Broader Substrate Range | Consortia can often degrade a wider range of pollutants present in co-contaminated sites due to the combined enzymatic machinery of the community. frontiersin.org | frontiersin.org |

The degradation of this compound by Comamonas testosteroni proceeds through intermediates such as 4-carboxybenzyl alcohol and 4-carboxybenzaldehyde. microbiologyresearch.org A microbial consortium could enhance this process by efficiently channeling these intermediates through different metabolic pathways, leading to more complete mineralization.

Ecotoxicological Studies of this compound on Non-Target Organisms (excluding human/mammalian data)

Ecotoxicology assesses the potential adverse effects of chemicals on non-target organisms and ecosystems. hse.gov.ukresearchgate.net While specific ecotoxicological data for this compound on a wide range of non-target organisms are not extensively detailed in the available literature, the potential risks can be inferred by examining standard testing protocols and data for other environmental contaminants. nih.gov Such assessments are crucial for understanding the broader environmental impact of a chemical spill or release. nih.gov

Standard ecotoxicological tests expose representative species from different trophic levels (producers, primary consumers, secondary consumers) to a range of chemical concentrations to determine toxic endpoints.

Aquatic Plants (Algae): Algae are primary producers in aquatic ecosystems. Toxicity testing typically measures the inhibition of growth over a 72- or 96-hour period, with the key endpoint being the EC₅₀ (the concentration that causes a 50% reduction in growth). slu.semdpi.com

Aquatic Invertebrates: Organisms like Daphnia (water fleas) are standard models for primary consumers. Acute toxicity tests usually last 48 hours and determine the EC₅₀ based on immobilization or the LC₅₀ (the concentration that is lethal to 50% of the test population). usgs.govusgs.gov

Fish: Fish represent a higher trophic level. Acute toxicity tests for fish typically run for 96 hours to determine the LC₅₀. usgs.govbeyondpesticides.org Sub-chronic studies may also investigate developmental effects, such as malformations or delayed hatching in early life stages. mdpi.com

The table below summarizes the common organisms and endpoints used in ecotoxicological evaluations, which would be applicable for assessing the environmental risk of this compound.

| Organism Group | Example Species | Typical Endpoint | Test Duration |

|---|---|---|---|

| Algae | Pseudokirchneriella subcapitata | Growth Inhibition (EC₅₀) | 72-96 hours |

| Invertebrates | Daphnia magna | Immobilization (EC₅₀) / Mortality (LC₅₀) | 48 hours |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Mortality (LC₅₀) | 96 hours |

Advanced Analytical Methodologies for P Toluate Research

Chromatographic Techniques for p-Toluate Quantification

Chromatography plays a vital role in isolating this compound from complex samples and determining its concentration. Different chromatographic approaches are chosen based on the sample matrix, required sensitivity, and the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It involves separating components of a mixture based on their boiling points and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. GC-MS is applicable for analyzing samples in liquid, gaseous, or solid states and is particularly adapted for non-polar volatile compounds. filab.fr While this compound itself is an ionic species, its ester derivatives, such as methyl this compound and ethyl this compound, are more volatile and thus amenable to GC-MS analysis. Studies have utilized GC-MS for the determination of metabolites, including this compound, in environmental samples after appropriate sample preparation steps like solid-phase extraction (SPE) and derivatization. researchgate.net Detection limits as low as 0.1 ng/mL have been achieved for methylbenzyl-succinic acids, highlighting the sensitivity of GC-MS when coupled with effective sample preparation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a versatile technique suitable for separating and quantifying a wide range of compounds, including less volatile and ionic species like this compound. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of organic acids and their conjugate bases. UV detectors are frequently used in conjunction with HPLC for detecting this compound due to its aromatic ring structure, which absorbs UV light.

HPLC methods have been developed for the determination of p-toluic acid (which exists in equilibrium with this compound depending on pH) in various matrices. For instance, a reversed-phase HPLC method using a C18 column and UV detection has been established for the determination of 4-carboxybenzaldehyde and p-toluic acid in purified terephthalic acid (PTA). antpedia.comtajhizkala.ir This method is applicable for p-toluic acid concentrations ranging from 10 to 500 mg/kg in PTA. antpedia.comtajhizkala.ir The method involves dissolving the PTA sample in ammonium (B1175870) hydroxide (B78521) solution and injecting it into the HPLC system. antpedia.comtajhizkala.ir External standard calibration is used for quantification. antpedia.comtajhizkala.ir

Another application involves the quantification of potential genotoxic impurities, such as ethyl p-toluenesulfonate and methyl p-toluenesulfonate, using a sensitive HPLC-UV method. researchgate.net While these are sulfonates rather than carboxylates, the principle of using reversed-phase HPLC with UV detection for related aromatic compounds is similar. This method achieved detection limits of 0.15 ppm and quantification limits of 0.5 ppm for these impurities in active pharmaceutical ingredients. researchgate.net

Development of Specific Detection Methods for this compound in Complex Matrices

Analyzing this compound in complex matrices such as environmental samples, biological fluids, or industrial streams often requires specific sample preparation and detection methods to overcome matrix effects and achieve adequate sensitivity and selectivity. Matrix effects can mask, suppress, augment, or make imprecise sample signal measurements. chromatographyonline.com

Techniques like Solid-Phase Extraction (SPE) are frequently used for sample cleanup and preconcentration of this compound from complex matrices before chromatographic analysis. researchgate.net The combination of SPE with LC-MS/MS has allowed for very low detection limits for this compound and related compounds in groundwater samples, down to 0.01 ng/mL for a 100-mL sample. researchgate.net This highlights the importance of coupling efficient sample preparation with sensitive detection techniques for trace analysis in complex samples.

Furthermore, research into the anaerobic degradation of aromatic hydrocarbons like toluene (B28343) and xylene involves the analysis of metabolites such as o-, m-, and this compound in bacterial cultures and groundwater. researchgate.net Direct injection HPLC-electrospray MS/MS methods have been developed for the simultaneous analysis of multiple metabolites, demonstrating the ability to analyze this compound alongside other related compounds in complex biological and environmental samples. researchgate.net

Spectroscopic Approaches for Structural Elucidation of this compound Derivatives

Spectroscopic methods provide crucial information about the structure and functional groups of this compound and its derivatives. These techniques complement chromatographic analysis by providing confirmatory identification and detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the different types of hydrogen and carbon atoms in a molecule, their chemical environment, and their connectivity.

For this compound and its derivatives, characteristic NMR signals are observed for the aromatic protons, the methyl group protons attached to the aromatic ring, and the protons or carbons of the carboxylate or ester group. For example, the ¹H NMR spectrum of p-toluic acid (the protonated form of this compound) in DMSO-d₆ shows signals for the methyl protons around 2.36-2.38 ppm, the aromatic protons as doublets around 7.29-7.31 ppm and 7.84-7.87 ppm, and the carboxylic acid proton around 12.77-12.80 ppm. chemicalbook.com The ¹³C NMR spectrum of p-toluic acid in DMSO shows characteristic signals for the carboxyl carbon around 167.80 ppm, the aromatic carbons between 126 and 144 ppm, and the methyl carbon around 21.55 ppm. chemicalbook.com

Studies on methyl this compound also show distinct NMR signals corresponding to the methyl group on the ring, the aromatic protons, and the methyl protons of the ester group. chegg.com Analysis of these chemical shifts and coupling patterns allows for unambiguous structural confirmation of this compound derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound and its derivatives, key vibrational modes include those associated with the C=O stretch of the carboxylate or ester group, C-H stretches in the methyl group and aromatic ring, and vibrations of the aromatic ring itself. FT-IR and FT-Raman spectroscopy have been used to study the vibrational properties of p-toluic acid and its derivatives. sigmaaldrich.comnih.govresearchgate.net Analysis of the IR spectrum of p-toluic acid shows characteristic bands corresponding to the O-H stretch (if protonated), C=O stretch, C-H stretches (aromatic and methyl), and aromatic ring vibrations. chemicalbook.comnist.gov Raman spectroscopy provides complementary information about molecular vibrations. chemicalbook.comosti.gov Studies involving the spectroscopic analysis of related compounds like 2-hydroxy-p-toluic acid further illustrate the application of FT-IR and FT-Raman in understanding the vibrational characteristics of substituted benzoic acid derivatives. sigmaaldrich.comnih.gov

By analyzing the specific frequencies and intensities of these vibrational bands, researchers can confirm the presence of this compound-related structures and gain insights into their molecular conformation and interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique widely used for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures containing this compound.

GC-MS is particularly effective for volatile and semi-volatile organic compounds like this compound esters, such as ethyl this compound or methyl this compound. wikipedia.orgthermofisher.comcolostate.edu The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase, and the mass spectrometer then detects and fragments the eluting compounds. thermofisher.com The resulting mass spectrum shows a molecular ion peak, corresponding to the intact molecule, and fragment ion peaks, which are characteristic of the compound's structure. colostate.edu Analysis of these fragmentation patterns allows for the positive identification of this compound and its derivatives by comparing them to spectral libraries or by a priori interpretation of the fragmentation pathways. colostate.edu

LC-MS, including LC-MS/MS (tandem mass spectrometry), is another valuable technique, especially for less volatile or more polar forms of this compound, such as p-toluic acid or the this compound anion. mdpi.comfilab.fr LC-MS/MS offers enhanced sensitivity and selectivity by performing multiple stages of mass analysis. filab.fr This involves selecting a precursor ion (e.g., the molecular ion of this compound) and then fragmenting it further to produce characteristic product ions. filab.fr This approach helps to differentiate this compound from isomeric compounds or matrix interferences.

Research has utilized MS to identify this compound and its related compounds in various studies. For instance, LC-MS/MS has been employed for the comprehensive determination of metabolites, including this compound, in bacterial cultures and groundwater, achieving low detection limits. mdpi.com Studies investigating the fragmentation of related compounds, such as phenyl p-toluates, have shown characteristic fragmentation steps that can be correlated with substituent effects, providing insights into their structural properties. oup.com Similarly, GC-MS has been used to analyze o-toluic acid, an isomer of p-toluic acid, and its fragmentation pattern, showing major peaks corresponding to specific ions (e.g., m/z 136 for the molecular ion of toluic acid). researchgate.net

Data from mass spectrometry analysis can be presented in tables to show the characteristic ions and their relative abundances, aiding in identification and comparison across different samples or conditions.

| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| p-Toluic acid | 136 nih.gov | 118, 91, 65, 39 researchgate.net |

| Ethyl this compound | 164 nih.gov | 119, 136, 91, 120 nih.gov |

| Methyl this compound | 150 vwr.com | (Expected fragments similar to ethyl this compound, involving loss of methyl and carboxyl groups) |

Note: Fragmentation patterns can vary depending on the ionization method and instrument used.

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods offer sensitive and often cost-effective approaches for the detection and characterization of electroactive compounds like this compound. These methods involve measuring the electrical properties of a solution as a function of applied potential or current. Voltammetry, a key electrochemical technique, is particularly useful for studying the redox behavior of this compound.

Voltammetry involves applying a varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can provide information about the reduction or oxidation potentials of this compound, the number of electrons transferred in the redox process, and the kinetics of the electron transfer. researchgate.netresearchgate.net

Research has demonstrated the application of voltammetry to study compounds structurally related to this compound, such as benzoate (B1203000) esters. researchgate.net These studies have investigated the electrochemical reduction mechanisms and the stability of the resulting radical anions. researchgate.net For instance, the reduction of t-butyl this compound has been used as an example to illustrate pure EC (electron transfer followed by a chemical reaction) mechanistic behavior on short time scales. researchgate.net Controlled potential electroreduction studies have also shown that methyl this compound can be a product of the cleavage of certain ester radical-anions. researchgate.net

Electrochemical sensors, which often utilize voltammetric principles, can be developed for the specific detection of this compound. These sensors typically involve a modified electrode surface designed to selectively interact with the analyte. scielo.brmdpi.com While specific examples of electrochemical sensors solely for this compound were not extensively found in the search results, the principles applied to other aromatic compounds and carboxylates suggest the feasibility of developing such sensors. mdpi.comrsc.org The sensitivity of electrochemical detection can be enhanced by coupling it with separation techniques like liquid chromatography (LC-ECD), which has been successfully applied to the analysis of other phenolic and carboxylic acids. researchgate.net

Electrochemical methods can provide valuable data on the redox potentials and current responses of this compound under different conditions, which can be presented in tabular format.

| Electrochemical Technique | Analyte (Example) | Electrode Type | Potential Range (V vs. Ref) | Observed Process | Key Findings (Example) |

| Cyclic Voltammetry | t-butyl this compound researchgate.net | Not specified | Not specified | Reduction | Illustrates EC mechanism researchgate.net |

| Controlled Potential Electroreduction | Precursor esters researchgate.net | Not specified | -1.7 V rsc.org | Cleavage | Formation of methyl this compound researchgate.netrsc.org |

Note: Specific electrochemical parameters for this compound itself may require further dedicated studies.

Applications of P Toluate As a Precursor or Building Block in Advanced Materials and Catalysis Research

p-Toluate in Polymer Synthesis and Modification

This compound and its derivatives play a role in the synthesis and modification of polymers, contributing to the creation of materials with tailored properties.

Production of this compound-Based Polyesters and Their Copolymers

Polyesters are a significant class of polymers, and this compound can be incorporated into their structures. While terephthalic acid is the primary diacid used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a major commodity polyester (B1180765), research explores alternative or modified polyesters. p-Toluic acid and alkyl p-toluates can serve as precursors to terephthalic acid and terephthalates, which are then copolymerized with diols. acs.orgresearchgate.net A pathway for producing p-toluic acid and alkyl p-toluates from renewable sorbic acid and ethylene (B1197577) via a Diels-Alder reaction and subsequent aromatization has been described, offering a potential bio-based route to these polyester precursors. acs.orgresearchgate.net

Historically, the production of PET involved dimethyl terephthalate (DMT), which could be synthesized through the oxidation of p-xylene (B151628) and methyl toluate. mdpi.come3s-conferences.org This process involved the oxidation of p-xylene to p-toluic acid, followed by esterification with methanol (B129727) to yield methyl this compound, which was then further oxidized to monomethyl terephthalate and subsequently esterified to DMT. mdpi.com

Incorporation of this compound Moieties into Specialty Polymers

This compound moieties can be incorporated into specialty polymers to impart specific characteristics. For instance, methyl this compound has been investigated for its use as a plasticizer in polymers, aiming to enhance flexibility and durability in materials used in packaging and construction. chemimpex.com The use of alkyl p-toluates as plasticizers in polymers has also been explored, with research focusing on their manufacture from alkyl p-toluic acid ester and medium-chain length alkyl alcohols. researchgate.net

In the context of Ziegler-Natta polymerization, methyl this compound has been utilized as an external electron donor in catalyst systems, often in combination with internal donors like ethyl benzoate (B1203000) or diesters such as diisobutyl phthalate. tue.nl These external donors influence the stereoregularity and activity of the catalyst, impacting the properties of the resulting polymers, such as polypropylene. tue.nl

Functionalization of Polymeric Materials with this compound Units

The functionalization of polymeric materials with this compound units can modify their properties. While direct examples of post-polymerization functionalization specifically with this compound were not extensively detailed in the search results, the use of methyl this compound as a solvent in chemical reactions and formulations suggests its potential in modifying polymer surfaces or incorporating functional groups. chemimpex.com Furthermore, research into identifying low-toxicity solvents for biopolymers like poly(ε-caprolactone) (PCL) has identified methyl this compound as a promising candidate due to its high dissolution efficiency, low toxicity, and suitable melting temperature, indicating its potential in polymer processing and modification techniques like thermally induced phase separation (TIPS). researchgate.net Certain plasticizers, including triethylene glycol di-p-toluate, have been explored for use in poly(vinyl acetal) resin compositions to enhance optical properties. google.com

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing this compound Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. This compound, as an organic carboxylate ligand, is a suitable candidate for constructing MOFs, contributing to their structural diversity and tunable properties.

Structural Diversity and Tunability of this compound-Based MOFs

The coordination behavior of carboxylate linkers like this compound with various metal ions or clusters allows for the design and synthesis of MOFs with diverse structures and topologies. nih.govrsc.org The specific arrangement of metal nodes and this compound ligands, influenced by synthesis conditions such as temperature, solvent, and the presence of modulators, dictates the resulting framework structure and porosity. frontiersin.org While general principles of reticular chemistry guide MOF synthesis, the precise control over self-assembly, particularly with certain metal ions, can be challenging, leading to a variety of possible structures from the same metal-ligand combination. nih.govfrontiersin.org The use of coordination modulation, involving the addition of competing ligands, has been shown to provide programmable access to different MOF structures even with the same organic linker. frontiersin.org Although specific detailed research findings solely on the structural diversity and tunability of MOFs exclusively utilizing this compound as the primary ligand were not predominantly highlighted, the general principles of MOF synthesis with carboxylate linkers apply. The para-substituted nature of this compound influences its coordination geometry and the resulting network architecture compared to isomers like isophthalate (B1238265) or phthalate.

Adsorption and Separation Properties of this compound MOFs

The porous structure and the chemical nature of the organic linkers and metal nodes in MOFs give rise to their adsorption and separation properties. researchgate.netrsc.orgresearchgate.net The pore size, shape, and the presence of functional groups within the MOF cavities influence their ability to selectively adsorb and separate different molecules. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov

Research on MOFs for gas separation has explored various applications, including the separation of fluorocompounds, CH4/H2, CH4/N2, and N2/H2 mixtures, demonstrating the potential of tailoring MOF structures for specific separation challenges. rsc.orgnih.govrsc.org The principles guiding selective adsorption in MOFs include molecular sieving, kinetic separation, and specific interactions between the guest molecules and the framework. rsc.org

Catalytic Applications of this compound-Derived MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com this compound, as an organic linker (a dicarboxylate or related derivative of p-toluic acid), can be incorporated into the structure of MOFs, influencing their properties and catalytic activity. MOF-based materials have shown potential as heterogeneous catalysts in various organic reactions, including oxidation, condensation, and coupling reactions. researchgate.netmdpi.com Their high surface areas, tunable pore sizes, and designable functionalities make them effective catalysts. mdpi.comnih.gov

While the direct catalytic applications of MOFs specifically derived solely from this compound as the primary linker are not extensively detailed in the provided search results, the broader context of MOF catalysis is well-established. MOF derivatives, created through partial thermal decomposition while retaining the MOF's backbone and crystallinity, or through pyrolysis to form metal oxides or other species embedded in a carbon matrix, are also explored for catalytic applications, such as in electrocatalytic CO2 conversion. nih.govrsc.org The incorporation of active sites into the inorganic nodes of MOFs is a widely used strategy to disperse transition metal catalysts in a controlled manner for heterogeneous catalysis. mdpi.com

Role of this compound in Coordination Chemistry and Ligand Design

This compound functions as a ligand in coordination chemistry, forming complexes with metal ions. Ligand design is crucial in coordination chemistry for developing new catalysts and materials. rsc.orgwiley.com The coordination of organic ligands to metal centers allows for the creation of one-, two-, or three-dimensional arrays in coordination polymers. researchgate.net

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes involving carboxylate ligands like this compound typically involves reacting metal salts with the ligand in a suitable solvent. Characterization of these complexes employs various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and UV-Vis spectroscopy, along with elemental analysis and thermal analysis techniques like TGA. ppj.org.lymdpi.comsysrevpharm.orgjmchemsci.com These methods help determine the coordination mode of the ligand, the structure of the complex, and its thermal stability. For instance, shifts in characteristic peaks in IR and NMR spectra upon complexation indicate coordination of the ligand to the metal center. mdpi.com

Luminescent and Magnetic Properties of this compound Coordination Compounds

Coordination compounds, including those formed with carboxylate ligands, can exhibit interesting luminescent and magnetic properties. nih.govtandfonline.com The photophysical and magnetic behavior of transition metal complexes is influenced by the interaction between the metal electrons and the ligands, as described by crystal field theory. libretexts.org

While specific data on the luminescent and magnetic properties of this compound coordination compounds are not extensively detailed in the search results, the general principles for related carboxylate complexes apply. Luminescence in coordination compounds, particularly those involving rare-earth elements, is a result of unique spectroscopic properties like long emission decay times and narrow bandwidth emissions. frontiersin.org The coordination of ligands can influence the electron density at the metal center, affecting luminescent properties. researchgate.net Magnetic properties arise from the presence of unpaired electrons in the metal ions. libretexts.org Studies on other carboxylate complexes demonstrate that the coordinating modes of the ligand can induce specific magnetic interactions (e.g., antiferromagnetic) and solid-state luminescence. nih.gov

Application of this compound Complexes in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. oatext.comsenecalearning.com Transition metal complexes are frequently used as homogeneous catalysts due to their ability to change oxidation states and facilitate electron transfer in reactions. oatext.comsenecalearning.com

This compound metal complexes can potentially serve as homogeneous catalysts. Although direct examples of this compound complexes specifically used as homogeneous catalysts are not prominently featured in the provided search results, related complexes involving substituted benzoates and transition metals like cobalt are known to be involved in catalytic oxidation reactions. chemistrydocs.comiitm.ac.in For example, cobalt catalysts can initiate the auto-oxidation of p-xylene. iitm.ac.in The design of ligands in coordination chemistry, including those derived from carboxylic acids, is an active area of research aimed at developing new catalytic protocols for various transformations. rsc.orgwiley.com

This compound in Fine Chemical Synthesis and Specialty Materials Research

This compound and its parent compound, p-toluic acid, are valuable intermediates in the synthesis of fine chemicals and specialty materials. Current time information in Bangalore, IN.varichem.co.uk p-Toluic acid can be produced through the oxidation of p-xylene or p-cymene. orgsyn.orgacs.orgmdpi.com

Methyl this compound, an ester derivative, is described as a colorless liquid with a characteristic ester-like odor and is used as a flavoring agent and an intermediate in organic synthesis. solubilityofthings.com It is soluble in organic solvents like ethanol, acetone, and chloroform (B151607) but insoluble in water. solubilityofthings.com p-Toluic acid and its alkyl esters, including alkyl p-toluates, are precursors for terephthalic acid and terephthalates, which are significant commodity chemicals used in the production of polymers like polyethylene terephthalate (PET). acs.org A pathway for producing p-toluic acid and alkyl p-toluates from renewable sorbic acid has been described, highlighting their relevance in sustainable chemistry. acs.org These compounds are also used as chemical intermediates in the synthesis of various commercial products, including perfumes, drugs, inks, and polymers. acs.org

Computational and Theoretical Studies of P Toluate

Quantum Chemical Calculations of p-Toluate Electronic Structure

Quantum chemical calculations, derived from the principles of quantum mechanics, are employed to determine the electronic structure of molecules newji.ainorthwestern.edu. This involves solving approximations of the Schrödinger equation to obtain information about electron distribution, energy levels, and molecular orbitals newji.ainorthwestern.edu. These calculations can predict various molecular properties, including energy levels, bond lengths, angles, and potential reaction pathways newji.ai. The total electronic energy obtained from these calculations is often used to analyze molecular structure and reactivity, with the negativity of the total electronic energy indicating structural stability unram.ac.id.

Density Functional Theory (DFT) Studies on this compound and its Derivatives